4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile
Description
This compound belongs to the 3-oxobutanenitrile family, characterized by a β-ketonitrile backbone. Its structure includes a chloro substituent at position 4, a diethylamino group, and a 4-fluorophenyl moiety at position 2, forming a conjugated system.
Properties
Molecular Formula |
C15H16ClFN2O |
|---|---|
Molecular Weight |
294.75 g/mol |
IUPAC Name |
4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile |
InChI |
InChI=1S/C15H16ClFN2O/c1-3-19(4-2)15(13(10-18)14(20)9-16)11-5-7-12(17)8-6-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
AWKRZCMCLZSGKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=C(C#N)C(=O)CCl)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile involves several steps. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with diethylamine to form an intermediate Schiff base. This intermediate is then reacted with chloroacetyl chloride and malononitrile under controlled conditions to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimizations for scale and yield.
Chemical Reactions Analysis
4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents at positions 2 and 4, altering reactivity, stability, and functional properties. Below is a detailed comparison:
2.1. Substituent Variations in the 3-Oxobutanenitrile Core
2.1.1. Morpholino-Substituted Analog
- Compound: 4-Chloro-2-[(4-fluorophenyl)(morpholino)methylidene]-3-oxobutanenitrile (CAS 731821-78-6)
- Key Differences: Replaces the diethylamino group with a morpholine ring.
- Impact: Basicity/Solubility: Morpholine’s oxygen atom increases polarity, enhancing aqueous solubility compared to the diethylamino group . Conformation: The rigid morpholine ring may restrict rotational freedom, affecting binding in biological systems.
2.1.2. Thiazolyl-Substituted Analog
- Compound : 4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile (CID 4962145)
- Key Differences: Substitutes the diethylamino and fluorophenyl groups with a methyl-thiazole ring.
- Impact :
2.1.3. Trifluoromethyl-Substituted Analog
- Compound : 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (CAS 3108-23-4)
- Key Differences: Replaces the chloro and diethylamino groups with a trifluoromethyl group.
- Impact :
2.2. Functional Group Analysis
Biological Activity
4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile is a compound of significant interest due to its potential therapeutic applications. Its unique structure, featuring a chloro group and a diethylamino moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A chloro group at the 4-position.
- A diethylamino group that enhances its lipophilicity and potential for central nervous system activity.
- A fluorophenyl moiety which is often associated with increased biological activity due to the electron-withdrawing nature of fluorine.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are critical in metabolic pathways, particularly those involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially making it useful in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits glycolysis in cancer cells | |
| Antimicrobial | Effective against various bacterial strains | |
| Enzyme Inhibition | Inhibits hexokinase activity |
Case Study 1: Anticancer Properties
In a study focusing on glioblastoma multiforme (GBM), this compound demonstrated significant cytotoxic effects. The compound was found to lower the IC50 values in hypoxic conditions, indicating enhanced efficacy under tumor-like environments. Molecular docking studies revealed strong binding affinity to hexokinase, suggesting a mechanism through which it inhibits glycolysis and disrupts energy metabolism in cancer cells .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of the compound against a range of pathogens. Results indicated that it possessed notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative therapeutic agent in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
